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For Researchers, Scientists, and Drug Development Professionals

Abstract
D-Sedoheptulose, a seven-carbon ketose monosaccharide, is a pivotal intermediate in central

metabolism, particularly within the non-oxidative branch of the Pentose Phosphate Pathway

(PPP). While not as ubiquitous as hexoses like glucose, its role in generating essential

biosynthetic precursors makes it a molecule of significant interest. This technical guide

provides an in-depth exploration of the structure of D-sedoheptulose, detailing its linear and

cyclic forms, stereochemistry, and the experimental methodologies employed for its

characterization. It serves as a comprehensive resource for professionals engaged in metabolic

research and therapeutic development.

Physicochemical and Structural Identifiers
D-Sedoheptulose, systematically known as D-altro-heptulose, is a ketoheptose distinguished

by a ketone functional group at the C2 position.[1][2][3] Its fundamental properties are

summarized below.
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Property Value Source(s)

Systematic IUPAC Name
(3S,4R,5R,6R)-1,3,4,5,6,7-

Hexahydroxyheptan-2-one
[1]

Other Names
D-altro-Hept-2-ulose,

Pseudoheptulose, Volemulose
[1][2]

Molecular Formula C₇H₁₄O₇ [3]

Molar Mass 210.18 g/mol [1]

CAS Number 3019-74-7 [1]

Appearance White to off-white powder [3]

Solubility Soluble in water [3]

Detailed Molecular Structure
The structure of D-sedoheptulose can be described in both an open-chain and multiple cyclic

forms, which exist in equilibrium in aqueous solutions.[3]

Acyclic (Open-Chain) Structure
In its linear form, D-sedoheptulose features a seven-carbon backbone. The ketone group is

located at the C2 position, and hydroxyl groups are attached to all other carbons (C1, C3, C4,

C5, C6, and C7). The stereochemistry, as defined by the "D-altro" configuration, is specified by

the orientations of the hydroxyl groups at the chiral centers from C3 to C6. This can be

visualized using a Fischer projection.

Cyclic Structures: Pyranose and Furanose Forms
In solution, the open-chain form of D-sedoheptulose cyclizes through an intramolecular

hemiketal reaction.[3] This occurs when a hydroxyl group attacks the ketone carbonyl carbon

(C2). Depending on which hydroxyl group participates, either a six-membered ring (pyranose)

or a five-membered ring (furanose) is formed.

Pyranose Form (C2-C7 cyclization): The hydroxyl group at C7 attacks the C2 ketone,

forming a six-membered tetrahydropyran ring. This is the β-D-Sedoheptulopyranose form.
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Furanose Form (C2-C5 cyclization): The hydroxyl group at C5 attacks the C2 ketone,

resulting in a five-membered tetrahydrofuran ring.

This cyclization creates a new stereocenter at the C2 carbon, known as the anomeric carbon.

The two resulting stereoisomers are called anomers, designated as alpha (α) and beta (β),

based on the orientation of the newly formed hydroxyl group relative to the CH₂OH group at

C6. In solution, these anomeric forms are in equilibrium.
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Figure 1: Equilibrium of D-Sedoheptulose Forms in Solution.

Biological Significance: Role in the Pentose
Phosphate Pathway
The most significant biological role of D-sedoheptulose is as its 7-phosphate derivative, D-

sedoheptulose-7-phosphate (S7P), a key intermediate in the non-oxidative phase of the

Pentose Phosphate Pathway (PPP).[4][5] The PPP is a crucial metabolic route for generating

NADPH for reductive biosynthesis and protecting against oxidative stress, as well as for

producing ribose-5-phosphate (R5P), the precursor for nucleotide and nucleic acid synthesis.

[6][7]

The formation and conversion of S7P are catalyzed by two enzymes: transketolase and

transaldolase.[4]

Formation (Transketolase): Transketolase transfers a two-carbon unit from xylulose-5-

phosphate (Xu5P) to ribose-5-phosphate (R5P), yielding S7P and glyceraldehyde-3-

phosphate (G3P).

Conversion (Transaldolase): Transaldolase transfers a three-carbon unit from S7P to G3P,

producing fructose-6-phosphate (F6P) and erythrose-4-phosphate (E4P).

These reversible reactions link the PPP with glycolysis and are fundamental to cellular carbon

metabolism.[6]
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Figure 2: Role of Sedoheptulose-7-P in the Pentose Phosphate Pathway.
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Experimental Structure Elucidation
Determining the precise three-dimensional structure of a carbohydrate like D-sedoheptulose
requires a combination of sophisticated analytical techniques, primarily Nuclear Magnetic

Resonance (NMR) spectroscopy and X-ray crystallography. While a definitive crystal structure

for free D-sedoheptulose is not readily available in public repositories, due to the inherent

difficulty in crystallizing small, flexible sugars, its structure has been confirmed through these

methods applied to its derivatives and through comprehensive spectroscopic analysis.[8][9]
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Figure 3: General Workflow for Carbohydrate Structure Elucidation.
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Experimental Protocols
Protocol: NMR Spectroscopic Analysis of D-
Sedoheptulose
This protocol outlines a representative method for determining the structure and assigning

resonances for D-sedoheptulose in solution.

1. Sample Preparation:

Dissolve 5-10 mg of purified D-sedoheptulose in 0.5 mL of deuterium oxide (D₂O, 99.9%).

Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile

hydroxyl and amine protons for deuterium, which simplifies the ¹H spectrum.

For the final analysis, dissolve the sample in 0.5 mL of D₂O containing a known

concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal

signal dispersion.[10]

1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to identify the number

of signals and their multiplicities. The anomeric protons typically resonate in a distinct

downfield region.

1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. The anomeric carbons (C2) of

the different cyclic forms will appear in the 90-110 ppm region.[11]

2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled

protons, allowing for the tracing of proton connectivity within each spin system (i.e., each

anomer). This is critical for assigning protons along the carbon backbone.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates

each proton with its directly attached carbon, enabling the assignment of carbon resonances
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based on the already assigned proton resonances.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals

correlations between protons and carbons separated by two or three bonds, which is crucial

for confirming the overall carbon framework and identifying linkages across the anomeric

carbon.

3. Data Analysis:

Integrate the signals in the ¹H spectrum, particularly the well-resolved anomeric signals, to

quantify the relative abundance of each anomer in the equilibrium mixture.

Starting from the anomeric proton signals, use the COSY spectrum to "walk" along the

carbon chain, assigning H2, H3, H4, etc., for each anomer.

Use the HSQC spectrum to assign the corresponding C2, C3, C4, etc., based on the proton

assignments.

Confirm assignments and establish the pyranose vs. furanose ring structure using HMBC

correlations (e.g., a correlation between H7 and C2 would confirm a pyranose ring).

Protocol: X-ray Crystallographic Analysis of a Sugar
Derivative
This protocol describes a general method for determining the solid-state structure of a

crystalline sugar or its derivative.

1. Crystallization:

High-purity (>99%) material is required.

Screen a wide range of conditions (precipitants, buffers, temperatures) to find suitable

crystallization conditions. The hanging-drop or sitting-drop vapor diffusion method is

commonly used.[8][12]

A typical setup involves mixing 1-2 µL of the concentrated sugar solution with an equal

volume of a reservoir solution (e.g., containing polyethylene glycol or salts like ammonium
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sulfate) and allowing it to equilibrate against the reservoir.

Monitor for the growth of single, diffraction-quality crystals over days to weeks.

2. Data Collection:

Select a suitable crystal and mount it on a goniometer head. For data collection at cryogenic

temperatures (e.g., 100 K) to minimize radiation damage, the crystal is first cryo-protected by

a brief soak in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) and

then flash-cooled in liquid nitrogen.[13]

Mount the crystal on an X-ray diffractometer.

Expose the crystal to a monochromatic X-ray beam and rotate it, collecting a series of

diffraction images.[14]

3. Structure Solution and Refinement:

Process the diffraction images to determine the unit cell dimensions, space group, and the

intensities of the diffraction spots.[14]

Solve the "phase problem" using direct methods (for small molecules) to generate an initial

electron density map.

Build an initial atomic model into the electron density map.

Refine the model against the experimental data, adjusting atomic positions and thermal

parameters to improve the agreement between the calculated and observed diffraction

patterns. The quality of the final structure is assessed using metrics like the R-factor. The

refined model provides precise atomic coordinates, defining bond lengths, bond angles, and

the overall 3D conformation.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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